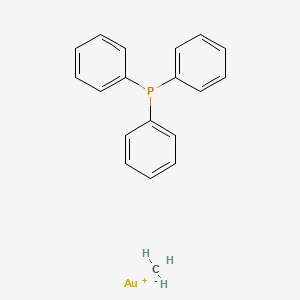

carbanide;gold(1+);triphenylphosphane

Description

Historical Evolution of Gold(I) Organometallic Chemistry and Catalysis

The journey of organogold chemistry began long before its catalytic potential was fully realized. While gold was historically considered relatively inert, early 20th-century experiments involving reactions of Grignard reagents with gold halides marked the dawn of this sub-discipline. researchgate.net However, for many decades, the field remained a subject of academic curiosity rather than widespread synthetic application. The organometallic chemistry of gold saw significant expansion in the last few decades, driven by new synthetic methods and advanced analytical techniques for structural determination. researchgate.netresearchgate.net

A pivotal moment in the evolution of this field was the recognition of gold's catalytic capabilities. The development of well-defined gold(I) complexes, particularly those stabilized by ligands like phosphines, was a critical advance. wikipedia.org These stable, yet reactive, complexes unlocked a new era of homogeneous gold catalysis. Researchers discovered that cationic gold(I) species could efficiently activate unsaturated carbon-carbon bonds (alkynes, allenes, and alkenes) towards nucleophilic attack, enabling a host of complex organic transformations. wikipedia.orgsigmaaldrich.com This led to a surge of interest in gold catalysis for forming carbon-carbon and carbon-heteroatom bonds, establishing it as a powerful tool in modern organic synthesis. wikipedia.orgresearchgate.net

| Era | Key Developments in Organogold(I) Chemistry | Significance |

|---|---|---|

| Early 20th Century | First synthesis of organogold compounds using Grignard reagents. researchgate.net | Establishment of the existence of gold-carbon bonds. |

| Mid-20th Century | Slow growth, focus on fundamental synthesis and characterization of stable complexes like (Ph3P)Au-R. scispace.com | Accumulation of foundational knowledge on the synthesis and stability of organogold(I) compounds. |

| Late 20th Century | Discovery of the first catalytic asymmetric aldol (B89426) reaction using a gold(I) complex. wikipedia.org | Demonstration of gold's potential in catalytic, stereoselective synthesis. |

| Early 21st Century | Explosion in homogeneous gold catalysis research, focusing on the activation of π-systems by phosphine-ligated cationic gold(I) species. wikipedia.orgresearchgate.net | Establishment of gold catalysis as a mainstream and highly effective methodology in organic synthesis. |

Significance of Triphenylphosphane as a Prominent Ancillary Ligand in Gold(I) Coordination

Triphenylphosphane (triphenylphosphine, PPh₃) is a cornerstone ancillary ligand in gold(I) chemistry for several reasons. Gold(I) has a strong preference for soft ligands, and the phosphorus atom in PPh₃ fits this requirement perfectly. wikipedia.org The primary role of the triphenylphosphane ligand is to stabilize the gold(I) center. wikipedia.org Gold(I) complexes without such stabilizing ligands are prone to disproportionation or reduction to metallic gold (Au(0)), which deactivates the catalyst. wikipedia.org The PPh₃ ligand donates electron density to the gold center, forming a strong Au-P covalent bond and satisfying gold's preference for a linear, two-coordinate geometry. wikipedia.orgnih.gov

The steric and electronic properties of PPh₃ are key to its success. The three bulky phenyl groups provide a sterically hindered environment around the gold atom, which not only contributes to the stability of the monomeric complex but can also influence the selectivity of catalytic reactions. rsc.org Electronically, PPh₃ is a strong σ-donor, which enhances the stability of the Au(I) center.

The utility of triphenylphosphane is exemplified by the common and commercially available precursor, chloro(triphenylphosphine)gold(I) or (Ph₃P)AuCl. sigmaaldrich.comwikipedia.org This air-stable, colorless solid is a gateway to a vast array of other organogold(I) complexes. wikipedia.org Cationic, catalytically active species such as [(Ph₃P)Au]⁺ are readily generated from (Ph₃P)AuCl by abstracting the chloride ion with a silver salt of a non-coordinating anion (e.g., AgSbF₆, AgBF₄). wikipedia.orgwikipedia.org This strategy has become a standard protocol for initiating gold-catalyzed reactions.

| Property of Triphenylphosphane (PPh₃) | Significance in Gold(I) Coordination |

|---|---|

| Strong σ-donating ability | Effectively stabilizes the electron-deficient Au(I) center. |

| Soft Lewis base character | Forms a strong, stable bond with the soft Lewis acidic Au(I) ion. wikipedia.org |

| Steric bulk | Prevents aggregation and reduction to Au(0); influences catalytic selectivity. wikipedia.orgrsc.org |

| Kinetic stability | Forms robust complexes like (Ph₃P)AuCl that are convenient and stable starting materials. wikipedia.org |

Overview of Fundamental Reactivity Modes for Gold(I) Triphenylphosphane Complexes Bearing Carbon-Based Ligands

Organogold(I) triphenylphosphane complexes featuring a direct gold-carbon bond exhibit a range of fundamental reactivities that are central to their role in synthesis and catalysis.

Synthesis: The classic method for forming the Au-C bond in these complexes is through transmetalation. This typically involves the reaction of a gold(I) halide precursor, such as (Ph₃P)AuCl, with an organometallic reagent like a Grignard (R-MgX) or organolithium (R-Li) reagent. wikipedia.orgresearchgate.netscispace.com This reaction cleanly displaces the halide to form the desired R-Au(PPh₃) complex. wikipedia.org

Catalytic Activity: While stable in their neutral form, the related cationic species [(Ph₃P)Au]⁺ are highly effective π-acids. They activate alkynes and allenes toward attack by various nucleophiles. Although the resting state of the catalyst is often the phosphine-ligated gold cation, organogold intermediates are crucial in many catalytic cycles. For instance, in cross-coupling reactions, an Au(I)/Au(III) cycle can occur, involving organogold(III) intermediates, though this is more common for gold(III) catalysis. wikipedia.org For gold(I) catalysis, the primary role is often to act as a carbophilic Lewis acid, activating a substrate which is then attacked by a nucleophile, followed by protodeauration to release the product and regenerate the catalyst.

Ligand Exchange and Structural Dynamics: The ligands on the gold(I) center can undergo exchange. For example, the triphenylphosphane ligand can be displaced by other phosphines or thiols. acs.org In some cases, intramolecular exchange of phenyl groups between triphenylphosphane ligands has been observed, mediated by the metal center. acs.org

Structural Characteristics: X-ray crystallography has been instrumental in understanding these complexes. The Au-C bond length in a representative complex, (2,5-diphenylcyclopentadiene)Au(PPh₃), is 2.115(9) Å, while the Au-P bond length is 2.275(2) Å. acs.org The geometry around the gold(I) center is typically linear or near-linear, with the P-Au-C angle often deviating slightly from the ideal 180°. researchgate.netnih.gov

| Reactivity Mode | Description | Example |

|---|---|---|

| Transmetalation | Formation of the Au-C bond by reacting a gold halide with an organometallic reagent. wikipedia.org | (Ph₃P)AuCl + R-MgBr → (Ph₃P)Au-R + MgClBr |

| π-Acid Catalysis | Activation of unsaturated C-C bonds by a cationic [(Ph₃P)Au]⁺ fragment towards nucleophilic attack. wikipedia.org | Gold-catalyzed hydration of alkynes. |

| Ligand Exchange | Substitution of the triphenylphosphane or the carbon-based ligand by other molecules. acs.org | (Ph₃P)Au-R + R'SH → (R'S)Au-R + PPh₃ |

| Reductive Elimination | Elimination of a molecule from a higher oxidation state intermediate (more common from Au(III)) to regenerate Au(I). scispace.com | R-Au(III)(PPh₃)X₂ → R-X + XAu(I)(PPh₃) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H18AuP |

|---|---|

Molecular Weight |

474.3 g/mol |

IUPAC Name |

carbanide;gold(1+);triphenylphosphane |

InChI |

InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1 |

InChI Key |

AIJHVWFIEVTCNT-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |

Origin of Product |

United States |

Synthetic Methodologies for Gold I Triphenylphosphane Carbanide Complexes

Preparation of Mononuclear Gold(I) Complexes with Carbanide Ligands

Mononuclear gold(I) carbanide complexes are characterized by a single gold atom, typically in a linear, two-coordinate geometry, bonded to a triphenylphosphane ligand and a carbanide ligand.

Synthesis via Transmetalation Reactions (e.g., from Grignard Reagents)

A foundational and widely employed method for the formation of the Au-C σ-bond in these complexes is through transmetalation. This approach involves the reaction of a gold(I) halide precursor, most commonly chloro(triphenylphosphine)gold(I), with an organometallic reagent. wikipedia.orgresearchgate.net Grignard reagents (R-MgX) and organolithium reagents (R-Li) are the most frequently used transmetalating agents. researchgate.netthieme-connect.com

The general reaction can be represented as: (Ph₃P)Au-Cl + R-M → (Ph₃P)Au-R + M-Cl (where M = MgX or Li)

This method is versatile, allowing for the introduction of a wide array of carbanide ligands, including alkyl, aryl, and vinyl groups. researchgate.netthieme-connect.com The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure the stability of the organometallic reagents and the resulting gold complexes. researchgate.net

| Carbanide Ligand (R) | Organometallic Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-vinylphenyl | 4-vinylphenylmagnesium bromide | 91 | 196–197 |

| 3-vinylphenyl | 3-vinylphenyllithium | 89 | 156–157 |

| 4-fluorophenyl | 4-fluorophenylmagnesium bromide | 90 | 137–138 |

| 3-fluorophenyl | 3-fluorophenylmagnesium bromide | 96 | 148–149 |

| 3,5-difluorophenyl | 3,5-difluorophenyllithium | 88 | 132–133 |

Synthesis via Ligand Exchange and Substitution Pathways

Ligand exchange provides an alternative route to gold(I) carbanide complexes. In this methodology, a pre-existing gold(I) complex with a labile ligand undergoes substitution with a carbanide source. While less common for the direct formation of Au-C bonds compared to transmetalation, ligand exchange is a fundamental process in organometallic chemistry. researchgate.netacs.org For instance, a weakly bound ligand on a cationic gold(I) center can be displaced by a suitable carbanionic nucleophile.

Furthermore, scrambling reactions can occur in solution, where two molecules of a complex like [Au(L)X] can redistribute to form [Au(L)₂]⁺ and [AuX₂]⁻. researchgate.netresearchgate.net Understanding these equilibria is crucial for controlling the synthesis and stability of the desired carbanide complex. The exchange of ligands is influenced by factors such as the steric and electronic properties of the ligands and the nature of the solvent. acs.org

Direct Synthesis Approaches from Gold(III) Precursors

The direct synthesis of gold(I) triphenylphosphane carbanide complexes from gold(III) precursors is not a single-step process but rather involves a reduction of the gold center from the +3 to the +1 oxidation state, followed by the introduction of the carbanide ligand. A common gold(III) precursor is chloroauric acid (HAuCl₄). wikipedia.org

A typical synthetic sequence involves:

Reduction of Au(III) to Au(I): Chloroauric acid is first reduced in the presence of triphenylphosphine (B44618). The phosphine (B1218219) acts as both a reducing agent and a stabilizing ligand, forming the stable chloro(triphenylphosphine)gold(I) intermediate. wikipedia.org

Introduction of the Carbanide Ligand: The resulting (Ph₃P)AuCl is then reacted with a suitable organometallic reagent, as described in the transmetalation section, to yield the final gold(I) carbanide complex. wikipedia.org

While this is a two-step process starting from a gold(III) source, it represents a direct and practical route given the accessibility of gold(III) salts. nanocon.eubeloit.edu

Synthesis of Poly-Nuclear Gold(I) Complexes Incorporating Triphenylphosphane and Carbanide Units

The synthesis of poly-nuclear gold(I) complexes, where multiple gold atoms are held in proximity, often involves the self-assembly of mononuclear gold(I) precursors. These structures are of significant interest due to the phenomenon of aurophilicity, a weak relativistic attraction between gold(I) centers.

One approach to forming such clusters is through the reaction of σ-aurated alkyne compounds with a stoichiometric amount of a gold(I) source like Ph₃PAu. This can lead to the formation of polymetalated species with varying numbers of gold atoms. nih.gov The resulting clusters can exhibit diverse structures, from simple dimers to more complex arrangements. nih.gov For example, dinuclear gold(I) complexes can be synthesized where a bridging ligand connects two gold atoms, each also coordinated to a triphenylphosphane. If the bridging ligand is a dicarbanion, a poly-nuclear structure with two Au-C bonds is formed. researchgate.net

Role of Precursor Complexes, such as Chloro(triphenylphosphine)gold(I), in Carbanide Gold(I) Synthesis

Chloro(triphenylphosphine)gold(I), (Ph₃P)AuCl, is a cornerstone precursor in the synthesis of gold(I) carbanide complexes. wikipedia.orgthieme-connect.comresearchgate.net Its widespread use stems from several key properties:

Stability: It is a colorless, air- and moisture-stable solid that can be easily handled and stored, making it a convenient starting material. wikipedia.org

Commercial Availability and Straightforward Synthesis: (Ph₃P)AuCl is commercially available, and its synthesis from chloroauric acid and triphenylphosphine is a well-established, high-yield procedure. thieme-connect.comwikipedia.org

Reactivity: The gold-chlorine bond is readily cleaved by strong nucleophiles like organolithium and Grignard reagents, allowing for the efficient formation of gold-carbon bonds. researchgate.netthieme-connect.comresearchgate.net

The vast majority of synthetic routes to (Ph₃P)Au-R complexes begin with (Ph₃P)AuCl, highlighting its central role in this area of organogold chemistry. researchgate.netresearchgate.netnih.gov

Strategic Control of Stoichiometry and Coordination Environment in Gold(I) Carbanide Synthesis

The synthesis of gold(I) triphenylphosphane carbanide complexes with well-defined structures requires careful control over the reaction conditions.

Stoichiometry: The stoichiometry of the reactants is a critical factor in determining the final product. In transmetalation reactions, a 1:1 molar ratio of (Ph₃P)AuCl to the organometallic reagent is typically used to ensure the formation of the desired mononuclear complex, (Ph₃P)Au-R. researchgate.net The use of an excess of the organolithium reagent can lead to the formation of "ate" complexes, such as Li[AuR₂], where two carbanide ligands are attached to the gold center. wikipedia.org

Structural Elucidation and Advanced Characterization of Gold I Triphenylphosphane Carbanide Systems

Spectroscopic Analyses for Structural Assignment and Electronic Properties

Spectroscopic techniques are indispensable for characterizing the structure and electronic nature of gold(I) triphenylphosphine (B44618) carbanide complexes in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) in Solution and Solid State

Multinuclear NMR spectroscopy is a powerful tool for confirming the composition and coordination environment of these gold(I) complexes. nih.gov

¹H NMR: The proton NMR spectra of these complexes typically show strong multiplet signals around 7.70 ppm, corresponding to the 15 hydrogen atoms of the triphenylphosphine (PPh₃) ligand. nih.gov The absence of a signal for a potentially acidic proton on the carbanide precursor confirms its deprotonation upon coordination to the gold(I) center. nih.gov

¹³C NMR: Carbon-13 NMR spectra provide crucial information about the coordination of the carbanide ligand. Significant shifts in the signals of carbon atoms adjacent to the coordination site, as compared to the free ligand, confirm the point of attachment to the gold atom. nih.gov A characteristic set of signals around 130 ppm is consistently observed and assigned to the carbon atoms of the triphenylphosphine ligand. nih.gov

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for confirming the coordination of the triphenylphosphine ligand to the gold(I) center. The spectra of these complexes exhibit a single, sharp signal that is significantly downfield-shifted compared to the signal of free PPh₃ (which appears around -5.96 ppm). nih.gov For instance, in a series of gold(I) complexes with hypoxanthine-derived ligands, these singlets appear in the range of 31.67–33.13 ppm, unequivocally confirming the formation of an Au-P bond. nih.gov In solid-state ³¹P MAS NMR, the chemical shifts can provide insights into the stability of the complexes, with decomposed samples showing signals closer to that of free PPh₃.

Below is an interactive table summarizing typical NMR data for Gold(I) Triphenylphosphane Carbanide Systems.

| Nucleus | Typical Chemical Shift (ppm) | Key Information Provided |

| ¹H | ~7.70 (multiplet) | Confirms the presence of the PPh₃ ligand. |

| ¹³C | ~130 | Corroborates the presence of the PPh₃ ligand and helps identify the carbanide coordination site through chemical shift changes. |

| ³¹P | 31.67–33.13 (singlet) | Confirms the coordination of PPh₃ to the gold(I) center via a significant downfield shift compared to free PPh₃. |

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding Characteristics

Infrared (IR) and Raman spectroscopy are employed to probe the vibrational modes of the ligands and the newly formed bonds to the gold(I) center. In the far-IR spectra of gold(I) triphenylphosphine complexes, new bands that are not present in the spectra of the free ligands can be assigned to the stretching vibrations of the gold-ligand bonds. For instance, bands in the region of 329–321 cm⁻¹ have been attributed to ν(Au–P) stretching vibrations. nih.gov However, it is important to note that triphenylphosphine itself has intense vibrations in this region, which can lead to overlapping bands. nih.gov The formation of the Au-N bond in related complexes is indicated by bands appearing between 506–492 cm⁻¹. nih.gov In the case of gold(I) amidinate complexes, the formation of an Au-N bond results in a signal around 563 cm⁻¹, while a ν(Au-Cl) stretch is observed at 338 cm⁻¹. nih.gov

Mass Spectrometry in Elucidating Complex Composition and Fragmentation Pathways

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight and composition of these gold(I) complexes. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The fragmentation pathways are highly dependent on the nature of the substituents. mdpi.com For organophosphorus compounds, fragmentation often involves the cleavage of bonds adjacent to the phosphorus atom. mdpi.com In the context of gold(I) triphenylphosphine carbanide systems, mass spectrometry can be used to study interactions with biomolecules, for example, by identifying the gold-containing fragments that bind to proteins or peptides. unipi.it

X-ray Crystallographic Analysis of Gold(I) Triphenylphosphane Carbanide Structures

Determination of Coordination Geometries Around the Gold(I) Center

Gold(I) complexes predominantly adopt a linear two-coordinate geometry. researchgate.netresearchgate.netshu.ac.uk In gold(I) triphenylphosphine carbanide systems, the gold(I) center is typically coordinated to the phosphorus atom of the triphenylphosphine ligand and a carbon or nitrogen atom of the carbanide or related ligand. nih.govmdpi.com The P-Au-C/N bond angle is typically close to 180°, indicating a nearly linear arrangement. nih.gov For instance, in two related gold(I) complexes with hypoxanthine-derived ligands, the N-Au-P angles were found to be 173.3(1)° and 175.9(1)°, respectively, showing a slight distortion from perfect linearity. nih.gov

The bond lengths within these complexes are also revelatory. The Au-P bond lengths are typically in the range of 2.23-2.24 Å. nih.gov For example, in the aforementioned hypoxanthine-derived complexes, the Au-P bond lengths were determined to be 2.2344(9) Å and 2.2356(8) Å. nih.gov The Au-C or Au-N bond lengths are generally in the range of 2.04-2.08 Å. nih.govmdpi.com In some cases, weak intermolecular interactions, such as aurophilic (Au···Au) interactions, can influence the crystal packing. researchgate.net

An interactive table of key crystallographic data is presented below.

| Parameter | Typical Value | Significance |

| Coordination Geometry | Linear | Characteristic of two-coordinate Au(I) centers. |

| P-Au-C/N Bond Angle | ~180° | Confirms the linear coordination geometry. |

| Au-P Bond Length | 2.23-2.24 Å | Provides information on the strength of the gold-phosphine bond. |

| Au-C/N Bond Length | 2.04-2.08 Å | Indicates the covalent bond between gold and the carbanide ligand. |

Analysis of Intramolecular and Intermolecular Interactions, including Aurophilicity

The arrangement of molecules in the solid state for gold(I) triphenylphosphane carbanide systems is governed by a subtle interplay of various non-covalent forces. A key interaction in gold(I) chemistry is aurophilicity, a relativistic effect that promotes attractive interactions between gold centers. However, the expression of aurophilicity in the title compound is significantly modulated by the steric bulk of the ancillary ligands.

Aurophilic interactions are weak, closed-shell interactions between gold(I) ions, with energies comparable to those of strong hydrogen bonds. These interactions typically occur at distances between 2.8 and 3.5 Å and are a critical factor in the formation of supramolecular assemblies such as dimers and extended chains in the crystal lattice of many gold(I) compounds. For instance, in certain dinuclear gold(I) complexes, intramolecular aurophilic contacts have been observed with Au···Au distances as short as 2.931(6) Å, indicating a strong interaction. acs.org In other cases, intermolecular aurophilic interactions are present, with Au···Au distances around 3.45 to 3.52 Å. acs.org

In the specific case of carbanide;gold(1+);triphenylphosphane, the voluminous nature of the triphenylphosphane (PPh₃) ligand plays a crucial role. The large steric footprint of the PPh₃ ligand can effectively shield the gold(I) center, hindering the close approach required for the formation of strong aurophilic bonds. This steric hindrance often prevents or weakens direct gold-gold interactions in the solid state.

Beyond aurophilicity, other weak interactions are pivotal in dictating the crystal packing:

C-H···π Interactions: Hydrogen atoms on the periphery of the phenyl rings can form weak hydrogen bonds with the π-electron system of neighboring phenyl groups, acting as directional forces in the crystal packing. acs.org

Van der Waals Forces: These non-specific attractive forces also contribute significantly to the cohesion of the molecules within the crystal structure.

The final solid-state architecture of these complexes is a result of the energetic balance between these competing weak interactions. While direct crystallographic data for the specific "this compound" is not available, analysis of closely related gold(I) triphenylphosphine aryl and acetylide complexes confirms the importance of this balance of forces in determining their supramolecular structures.

Table 1: Representative Au···Au Distances in Gold(I) Complexes

| Complex Type | Interaction | Au···Au Distance (Å) | Reference |

|---|---|---|---|

| Dinuclear Gold(I) Diphosphane | Intramolecular | 2.931(6) | acs.org |

| Dinuclear Gold(I) Diphosphane | Intermolecular | 3.4494(4) | acs.org |

| Cationic Three-Coordinate Gold(I) Bipyridyl/Isocyanide Complex | Intermolecular | 3.216 | mdpi.com |

Gas-Phase Structural Probes and Ion Chemistry Studies of Gold(I) Triphenylphosphane Complexes

The intrinsic properties of gold(I) triphenylphosphane complexes, isolated from solvent and crystal lattice effects, can be effectively investigated using gas-phase techniques, primarily mass spectrometry. Electrospray ionization (ESI) is a particularly suitable method for gently transferring these complexes into the gas phase, typically as intact molecular ions.

Tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID), is then used to probe the structure and stability of the gaseous ions. For a complex like this compound, CID experiments would reveal the fragmentation pathways, providing insights into the relative strengths of the Au-C and Au-P bonds.

Based on studies of analogous organogold(I) phosphine (B1218219) complexes, several fragmentation channels can be anticipated:

Neutral Loss of Triphenylphosphine: A common pathway is the cleavage of the Au-P bond, leading to the loss of a neutral PPh₃ molecule and the formation of a [Au(carbanide)]⁺ fragment ion.

Neutral Loss of the Carbanide: Alternatively, the Au-C bond could break, resulting in the ejection of the carbanide moiety and the generation of the [Au(PPh₃)]⁺ cation.

Ligand Fragmentation: At higher collision energies, fragmentation within the triphenylphosphine ligand itself can be observed. This can involve C-P and C-H bond cleavages, leading to the loss of phenyl groups, sometimes as neutral benzene (B151609) molecules, a process that has been documented in heteronuclear gold-platinum phosphine clusters. acs.orgresearchgate.net

The appearance energies for these different fragment ions can be correlated with the bond dissociation energies, offering quantitative data on the stability of the complex. While specific mass spectrometric data for this compound is limited, ESI-MS has been widely used to confirm the composition of various gold(I)-triphenylphosphine complexes, where the molecular ion is typically observed with high intensity.

Table 2: Illustrative Gas-Phase Fragmentation of Gold(I) Phosphine and Related Complexes

| Precursor Ion | Fragmentation Process | Major Fragment Ion(s) | Reference |

|---|---|---|---|

| [Au,Pt,(PPh₃)₄]⁺ | Loss of PPh₃ | [Au,Pt,(PPh₃)₃]⁺ | acs.org |

| [Au,Pt,(PPh₃)₃]⁺ | Loss of Benzene (C₆H₆) | [Au,Pt,(PPh₃)₂(PPh₂C₆H₄)]⁺ | acs.org |

| [Pd(PPh₃)₂(OCOR)]⁺ | Elimination of RCOOH and Phenyl Migration | [Pd(PPh₂)(C₆H₄)(PPh₃)]⁺ | nih.gov |

Computational and Theoretical Studies of Gold I Triphenylphosphane Carbanide Reactivity and Bonding

Density Functional Theory (DFT) Investigations of Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of gold(I) complexes. These calculations provide a detailed picture of the electron distribution and the energetic landscape of chemical transformations.

Elucidation of Bonding Characteristics within Au-C-P Frameworks

DFT studies on gold(I)-phosphine complexes with various carbon-based ligands have consistently shown a predominantly linear geometry around the gold center. researchgate.netmdpi.comrsc.org The Au-C bond in such complexes is a topic of significant interest. In analogous organogold clusters, the Au-C bond is found to be largely covalent in nature. rsc.org DFT calculations on gold(I) complexes with N-heterocyclic carbene (NHC) ligands, which are electronically similar to carbanides, have been used to analyze the Au-C stretching frequencies, providing indirect evidence of the bond strength. rsc.org

Structural parameters obtained from DFT optimizations of related gold(I)-triphenylphosphine complexes provide insights into the expected geometry of the carbanide analogue. For instance, in a triphenylphosphine-gold(I)-dithiocarbamate complex, the DFT-optimized structure was in excellent agreement with the experimental crystal structure. researchgate.netmdpi.com

| Complex | Au-P Bond Length (Å) | Au-Ligand Bond Length (Å) | Ligand Atom | Method | Reference |

|---|---|---|---|---|---|

| [Au(tetz)(PPh3)] | 2.27 (calc) | 2.04 (calc) | N | DFT/B3LYP/LANL2DZ | inorgchemres.org |

| (Ph3P)Au(S2CNMe2) | 2.28 (exp) | 2.33 (exp) | S | X-ray | mdpi.com |

| (Ph3P)Au[C60(4-MeC6H4)5] | - | - | C | X-ray | nih.gov |

Mapping Energetic Profiles of Key Mechanistic Steps in Gold(I) Carbanide Transformations

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving gold(I) carbanides. These studies help in understanding the feasibility of various mechanistic steps, such as ligand exchange, oxidative addition, and reductive elimination. For instance, DFT has been employed to investigate the reaction pathways of gold(I)-catalyzed cyclization reactions, providing insights into the activation barriers and the stability of intermediates. researchgate.net While specific energetic profiles for transformations of "carbanide;gold(1+);triphenylphosphane" are not extensively documented in the provided search results, the methodologies applied to other gold(I) systems are directly transferable. The thermodynamic profiles for the adsorption of thiolates onto gold surfaces have been studied, revealing the enthalpic and entropic contributions to the binding process, which can be analogous to the initial steps of a catalytic cycle. nih.gov

Natural Bond Orbital (NBO) and Related Quantum Chemical Analyses

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals. This method has been applied to gold(I)-triphenylphosphine complexes to dissect the nature of the coordinate bonds.

In a theoretical study of (5H-tetrazol-1-yl)(triphenylphosphine)gold(I), NBO analysis revealed that the phosphorus atom utilizes more p-orbital character in the formation of the σ(Au-P) bond compared to the σ(P-C) bonds. inorgchemres.org This analysis also indicated that the largest positive and negative natural charges were located on the phosphorus and the coordinating nitrogen atoms, respectively. inorgchemres.org For a carbanide complex, a similar analysis would be expected to show a significant negative charge on the carbanionic carbon.

NBO analysis of various gold(I) complexes has also shed light on the donor-acceptor interactions between the ligands and the gold center. nih.govmdpi.com It has been shown that there is not only a σ-donation from the ligand to the Au(I) center but also a degree of electron back-donation from the gold to the ligand, which strengthens the coordinate bond. nih.govmdpi.com In the context of the Au-C bond in organogold clusters, NBO analysis has been used to demonstrate the covalent character of this interaction. rsc.org

| Atom | Natural Charge (e) |

|---|---|

| Au | +0.35 |

| P | +1.25 |

| N (coordinating) | -0.55 |

Data adapted from a theoretical study on [Au(tetz)(PPh3)]. inorgchemres.org

Consideration of Relativistic Effects in Gold(I) Chemistry and their Influence on Carbanide Ligands and Reactivity

Relativistic effects are paramount in understanding the chemistry of heavy elements like gold. wikipedia.org These effects arise from the high velocity of the inner-shell electrons, which leads to a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. smith.edunih.gov

For gold, the relativistic contraction of the 6s orbital is particularly significant, leading to stronger gold-ligand bonds. smith.edu This effect is also responsible for many of gold's unique properties, including its color and high electronegativity. wikipedia.orgsmith.edu In the context of gold(I) carbanide complexes, relativistic effects are expected to significantly influence the strength and nature of the Au-C bond. Theoretical calculations have shown that for a simple gold-carbene fragment, AuCH₂⁺, more than 70% of the total bond energy is a contribution from relativistic effects. smith.edu

Furthermore, relativistic effects enhance the sd-hybridization in gold, which is crucial for covalent bonding with main-group elements. mdpi.com The interaction between gold(I) and other heavy elements, such as lead(II), has been shown to be greatly influenced by relativistic effects, suggesting their importance in interactions involving the gold center. nih.gov The stability of certain gold compounds, such as AuCO, is only correctly predicted when relativistic effects are included in the calculations. researchgate.net

Computational Modeling of Ligand Exchange Dynamics and Steric Effects on Complex Stability

The lability of ligands in gold(I) complexes is a key factor in their catalytic activity. Computational modeling can provide valuable insights into the dynamics of ligand exchange and the role of steric hindrance in complex stability.

Studies on cationic, two-coordinate triphenylphosphine-gold(I)-π complexes have shown that the π-ligands are kinetically labile and undergo facile intermolecular exchange. researchgate.net Computational studies on phosphine-ligated gold clusters have demonstrated that steric factors play a crucial role in governing their synthesis, stability, and ligand exchange reactions. rsc.org For instance, the use of bulky phosphine (B1218219) ligands like tri(o-tolyl)phosphine can hinder ligand exchange with less bulky phosphines like triphenylphosphine (B44618) due to unfavorable steric interactions. rsc.org

The stability of gold(I) complexes is also influenced by the steric bulk of the other ligands present. shu.ac.uk For example, the stability of [R'Au(CNEt)] complexes increases with the size of the R' substituent. shu.ac.uk In the case of this compound, the steric profile of the carbanide ligand would significantly impact the stability of the complex and the dynamics of any subsequent ligand exchange processes. Computational modeling of hemilabile (P^N) ligands in gold catalysis has also highlighted the importance of electronic and steric effects on the rate of key reaction steps like oxidative addition. chemrxiv.org The ligand exchange pathways in triphenylphosphine-stabilized gold clusters have been shown to be dependent on the precise composition of the ligand shell. nih.gov

Mechanistic Insights into Reactivity of Gold I Triphenylphosphane Complexes and Derived Carbenoid Species

Gold(I)-Catalyzed Activation of Unsaturated Hydrocarbons (Alkynes, Alkenes, Allenes)

Cationic gold(I) complexes are potent soft Lewis acids that readily activate alkynes and allenes for nucleophilic attack, forming alkenyl gold intermediates. nih.gov This activation is a key step in numerous gold-catalyzed reactions. nih.gov Experimental and theoretical studies have shown that gold(I) triphenylphosphine (B44618) complexes effectively bind to and activate unsaturated hydrocarbons like alkynes, alkenes, and allenes. acs.orgnih.govresearchgate.net The gold(I) center, rendered electrophilic by the triphenylphosphine ligand, coordinates to the π-system of the unsaturated bond, making it susceptible to nucleophilic attack. nih.govresearchgate.net This interaction is stronger with gold than with silver, leading to more effective bond activation. acs.orgnih.govresearchgate.net

The general mechanism involves the formation of a cationic two-coordinate π-complex of gold with the unsaturated hydrocarbon, which is considered the initial reactive intermediate. nih.gov The stability and reactivity of this intermediate are influenced by factors such as the nature of the ligand on the gold center and the structure of the unsaturated hydrocarbon. mdpi.com

Mechanisms of Gold(I) Carbene and Carbenoid Generation from Various Precursors (e.g., Propargyl Esters, Diazo Compounds)

Gold(I) carbenes and carbenoids are highly reactive intermediates that can be generated from various precursors. thieme-connect.de

From Propargyl Esters: In the presence of a gold(I) catalyst, propargyl esters can undergo a acs.orgnih.gov-acyloxy rearrangement to generate a gold carbene intermediate. acs.org This transformation is a key step in the synthesis of complex molecules like vinylallene derivatives. acs.org

From Diazo Compounds: The decomposition of diazo compounds is a direct method for generating gold carbenoids. rsc.org Gold catalysts facilitate the extrusion of dinitrogen from α-diazocarbonyl compounds to form gold carbene species. rsc.org This method has been widely used in various transformations, including X-H insertion, C-H functionalization, and cycloaddition reactions. rsc.org Mechanistic studies suggest that this process can be initiated by the formation of a gold(I)-alkene complex, followed by migration of the metal fragment and subsequent release of nitrogen gas. nih.gov Water can play a crucial role in some of these reactions, mediating the carbene cascade process. organic-chemistry.orgnih.gov

It is important to note that while α-diazo carbonyl compounds are effective precursors, their hazardous nature has prompted the development of safer alternatives, such as the use of alkynes in oxidative processes to generate α-oxo gold carbenes. nih.gov

Role of Vinyl Gold Carbenes as Key Intermediates

Vinyl gold carbenes are pivotal intermediates in a variety of gold-catalyzed reactions. researchgate.net They can be generated in situ from the carbocyclization of alkyne-tethered diazo compounds. researchgate.net These endocyclic vinyl carbene intermediates are key to the synthesis of multifunctionalized and fused naphthalene (B1677914) derivatives when reacted with appropriate nucleophiles. researchgate.net

The reactivity of vinyl gold carbenes allows for diverse transformations. For instance, they can undergo a 1,3-addition of a sp³-hybridized C-H bond, leading to the stereoselective synthesis of bicyclo[3.2.1]oct-6-en-2-ones. nih.gov The unique reactivity of these intermediates, often behaving as gold-stabilized carbocations, distinguishes them from other transition metal carbenes and enables a broad range of synthetic applications. researchgate.net

Pathways of Nucleophilic Addition Reactions to Activated C-C Multiple Bonds

Gold(I) catalysts are exceptionally effective at activating carbon-carbon multiple bonds for nucleophilic attack. nih.govresearchgate.net The general principle involves the coordination of the gold(I) complex to the alkyne, alkene, or allene (B1206475), which increases the electrophilicity of the multiple bond. wikipedia.orgyoutube.com This activation facilitates the addition of a wide range of nucleophiles. wikipedia.orgdalalinstitute.com

The nucleophilic addition can proceed through different pathways depending on the substrate and the nucleophile. For instance, the addition of alcohols to gold-activated alkynes can lead to the formation of various oxygen-containing heterocycles. researchgate.net Similarly, nitrogen nucleophiles can add to C-C multiple bonds to form C-N bonds, a crucial transformation for synthesizing nitrogen-containing compounds. nih.gov

The rate-determining step in some of these reactions, such as the hydroarylation of alkynes, appears to be the nucleophilic attack of the arene on the activated alkyne. mdpi.com The electronic properties of the ligand on the gold(I) center play a significant role in modulating the reactivity of the catalyst. mdpi.com

Transmetalation Reactions in the Context of Organogold(I) Reactivity

Transmetalation reactions involving organogold(I) species have emerged as a powerful tool for carbon-carbon bond formation. uoa.gr Organogold(I) triphenylphosphine complexes can undergo transmetalation with other metals, such as palladium, to facilitate cross-coupling reactions. uoa.gr

For example, vinyl-gold triphenylphosphine intermediates, formed from the carboauration of terminal alkynes, can be coupled with aryl iodides in the presence of a palladium catalyst to form di- or trisubstituted olefins with high regio- and diastereoselectivity. uoa.gr This synergy between gold and palladium catalysis allows for the development of one-pot carboauration/functionalization sequences. uoa.gr

Furthermore, organogold(I) compounds can react with electrophilic halogenating agents, leading to the selective formation of halogenated compounds. researchgate.net These reactions highlight the versatility of organogold(I) intermediates in various bond-forming processes. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways Mediated by Gold(I) Carbenoid Intermediates

Gold(I) carbenoid intermediates are highly effective in mediating a variety of intramolecular cyclization and rearrangement reactions. nih.gov The cycloisomerization of 1,n-enynes, for instance, proceeds through the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.govacs.org These intermediates can then undergo further transformations, leading to a diverse range of cyclized and rearranged products. nih.govacs.org

The specific reaction pathway is often dependent on the substitution pattern of the starting enyne. rsc.org For example, the 6-endo-dig cyclization of N- and O-tethered methylenecyclopropanes leads to the formation of tricyclic compounds or bicyclo[4.1.0]heptane derivatives. rsc.org In some cases, these cyclization reactions can be part of a cascade process, such as a tandem cycloisomerization/Cope rearrangement. rsc.org

Gold(I)-promoted 6-endo-dig diazo-yne cyclization generates a unique β-aryl gold-carbene species, which can act as a 4-carbon synthon in subsequent [4+2]-cycloaddition reactions with external alkenes, providing a rapid route to polycarbocyclic frameworks. researchgate.netnih.govresearchgate.net

Selective C-C and C-Heteroatom Bond Formation Processes

Gold(I) triphenylphosphine catalysis provides a highly selective means for forming both carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The ability of gold(I) to act as a soft Lewis acid allows it to activate unsaturated functionalities towards nucleophilic attack, enabling the formation of these bonds under mild conditions. nih.gov

C-C Bond Formation: Gold-catalyzed reactions have been extensively utilized for the formation of C-C bonds. nih.gov This includes tandem cross-coupling–triple-bond activation strategies and copper-free Sonogashira reactions. uoa.gr The combination of gold and palladium catalysis via transmetalation has further expanded the scope of C-C bond-forming reactions. uoa.gr

C-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds is another significant application of gold catalysis. researchgate.netacs.org Gold(I) complexes catalyze the addition of various heteroatom nucleophiles, such as oxygen, nitrogen, and halogens, to C-C multiple bonds. researchgate.netacs.org For example, the intramolecular addition of alcohols to alkynes is a widely used method for constructing oxygen-containing heterocycles. nih.gov Similarly, gold-catalyzed hydroalkoxylation and hydroamination of alkynes provide efficient routes to C-O and C-N bond formation, respectively. researchgate.net

Influence of Ligand Environment on Gold I Triphenylphosphane Reactivity and Selectivity

Steric and Electronic Modulation of the Gold(I) Center by Triphenylphosphane

Triphenylphosphane (PPh3) is a ubiquitous ligand in gold(I) catalysis, and its steric and electronic properties significantly influence the reactivity of the gold(I) center. The phosphorus atom in triphenylphosphane is a soft donor, which forms a strong, yet labile, covalent bond with the soft gold(I) ion. nih.gov This interaction is primarily a σ-donation from the phosphorus lone pair to a vacant orbital on the gold(I) center.

Electronic Effects: The electronic nature of the triphenylphosphane ligand directly impacts the Lewis acidity of the gold(I) center. Triphenylphosphane is considered a moderately electron-donating ligand. Electron-donating groups on the phosphine (B1218219) ligand increase the electron density on the gold center, which can, in turn, accelerate steps in the catalytic cycle that benefit from a more nucleophilic metal, such as protodeauration. acs.orgresearchgate.net Conversely, electron-poor phosphine ligands enhance the electrophilicity of the gold(I) center, favoring the initial activation of alkynes or allenes. acs.orgacs.org Studies have shown that for certain reactions, electron-rich ligands like dialkylbiphenyl phosphines can slow down the initial conversion to a vinyl gold intermediate, whereas gold complexes with electron-poor ligands, such as those with para-CF3 substituted phenyl groups, can accelerate this step. acs.org

Steric Effects: The three phenyl groups of triphenylphosphane create a conical steric bulk around the gold(I) center. This steric hindrance plays a critical role in controlling the coordination environment of the gold atom and influencing the regioselectivity and stereoselectivity of catalytic reactions. rsc.orgrsc.org Bulky ligands can prevent the formation of undesired off-cycle species and can favor specific reaction pathways by sterically directing the approach of substrates. nih.gov For instance, the use of bulky biaryldialkylphosphine ligands has been shown to eliminate fluxional behavior observed with triphenylphosphane, which was attributed to rapid phosphine exchange. rsc.org

The interplay of these steric and electronic factors is crucial. Generally, gold(I) complexes with donating ligands that are also sterically hindered are among the most useful catalysts. nih.gov The labile nature of the Au-P bond in triphenylphosphane-gold(I) complexes is also a key feature, allowing for ligand exchange processes that are essential for the catalytic cycle. nih.gov

| Ligand Property | Influence on Gold(I) Center | Effect on Catalytic Step | Example |

|---|---|---|---|

| Electronic (Donating) | Increases electron density on Au(I) | Accelerates protodeauration | Dialkylbiphenyl phosphines |

| Electronic (Withdrawing) | Increases Lewis acidity of Au(I) | Favors alkyne activation | (p-CF3C6H4)3P |

| Steric (Bulk) | Controls coordination environment | Influences regioselectivity and prevents side reactions | Bulky biaryldialkylphosphines |

Comparative Studies with Other Phosphine Ligands and N-Heterocyclic Carbenes (NHCs) in Gold(I) Catalysis

While triphenylphosphane is a standard ligand, a wide array of other phosphine ligands and N-heterocyclic carbenes (NHCs) have been explored to fine-tune the catalytic properties of gold(I) complexes.

Other Phosphine Ligands: The electronic and steric properties of phosphine ligands can be systematically varied by changing the substituents on the phosphorus atom. For instance, replacing the phenyl groups of triphenylphosphane with more electron-donating alkyl groups or sterically demanding aryl groups can significantly alter catalytic activity and selectivity. mdpi.com Bulky dialkyl biphenyl (B1667301) phosphines, initially developed for palladium-catalyzed cross-coupling reactions, have proven to be highly successful in gold catalysis. nih.gov These ligands combine steric bulk with strong electron-donating character.

N-Heterocyclic Carbenes (NHCs): NHCs are a class of ligands that have gained immense popularity in gold catalysis. mdpi.com They are strong σ-donors, generally more so than phosphines, which makes the resulting gold(I) complexes more stable. nih.gov Gold(I) complexes with highly donating NHC ligands are typically less electrophilic than their phosphine counterparts. This can lead to increased selectivity in many transformations. nih.gov The strong Au-C bond in NHC-gold complexes often results in more robust catalysts. mdpi.com Comparative studies have highlighted the superior performance of carbene ligands over phosphines in certain reactions, such as the hydroamination of alkynes. researchgate.net

The choice between a phosphine and an NHC ligand depends on the specific requirements of the catalytic transformation. The electrophilic activation of an alkyne, a key step in many gold-catalyzed reactions, is generally favored by electron-poor ligands. acs.org In contrast, the subsequent protodeauration step is often accelerated by strong electron-donating ligands. acs.org Therefore, a delicate balance of electronic properties is required, and the optimal ligand is reaction-dependent.

| Ligand Type | Key Properties | Impact on Gold(I) Catalyst | Typical Applications |

|---|---|---|---|

| Triphenylphosphane | Moderate donor, moderate bulk | General purpose, versatile | Wide range of gold-catalyzed reactions |

| Bulky Dialkyl Biphenyl Phosphines | Strong donor, high steric bulk | Increased stability and selectivity | Reactions requiring bulky, electron-rich catalysts |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor, tunable sterics | High stability, often increased selectivity | Hydroamination, various cyclization reactions |

Impact of Counterions on Gold(I) Complex Stability and Catalytic Efficiency

In cationic gold(I) catalysis, the counterion (anion) plays a crucial, though often underestimated, role in the stability and catalytic efficiency of the complex. acs.orgresearchgate.netnih.gov The nature of the counterion can influence reaction kinetics, selectivity, and even the resting state of the catalyst. acs.org

Studies have shown that bulky and soft anions, such as BArF4− (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), can lead to more efficient gold(I)-catalyzed reactions, improving yields in some cases by 10-30%. nih.gov This is attributed to a decrease in the formation of unproductive off-cycle species like σ,π-(alkyne)digold(I) complexes. nih.gov The choice of counterion can also influence the rate-determining step of a reaction. For instance, in the [2+2] cycloaddition of alkynes and alkenes, the ratio of active to inactive gold species was found to be dependent on the counterion, with BArF4− providing a higher concentration of the active cationic gold(I) species compared to SbF6− and BF4−. nih.gov

Furthermore, the counterion can act as a proton shuttle or a hydrogen-bond acceptor, directly participating in the catalytic cycle. acs.org In some reactions, anions with intermediate coordinating ability and basicity, such as triflate (OTf−) or tosylate (OTs−), have been found to be more effective than very poorly coordinating anions. mdpi.com This is because they can strike a balance between coordinating to the gold center and activating a nucleophile through hydrogen bonding. acs.orgmdpi.com The impact of the counterion can also extend to enantioselective catalysis, where chiral anions can induce asymmetry in the product. rsc.orgnih.gov

| Counterion | Key Properties | Observed Effect in Gold(I) Catalysis |

|---|---|---|

| BArF4− | Bulky, weakly coordinating | Increases catalytic efficiency by minimizing unproductive species nih.gov |

| SbF6− | Weakly coordinating | Commonly used, but can favor formation of inactive species compared to BArF4− nih.gov |

| BF4− | More coordinating than SbF6− | Can lead to a smaller reservoir of the active cationic gold(I) species nih.gov |

| OTf−, OTs− | Intermediate coordinating ability and basicity | Can act as efficient proton shuttles and hydrogen-bond acceptors acs.orgmdpi.com |

Dynamic Ligand Exchange Processes and their Significance in Catalytic Cycles

Dynamic ligand exchange is a fundamental process in homogeneous catalysis, and gold(I) chemistry is no exception. The lability of the ligands on the gold(I) center is crucial for the progression of the catalytic cycle. Linear, dicoordinated gold(I) complexes typically undergo ligand substitution through associative mechanisms. nih.gov

In the context of triphenylphosphane-gold(I) catalysis, the exchange of triphenylphosphane with other ligands, including substrates, is a key step. For instance, the catalytic cycle often begins with the displacement of a ligand by the alkyne or allene (B1206475) substrate to form a π-complex. The facility of this exchange can be influenced by the steric and electronic properties of the phosphine ligand.

Rapid phosphine exchange between different gold species in solution has been observed. rsc.org This fluxional behavior can have significant implications for the catalytic system, potentially leading to a mixture of active species or catalyst deactivation pathways. The use of more sterically hindered ligands can sometimes suppress these rapid exchange processes, leading to a more well-defined and stable catalytic system. rsc.org

Ligand exchange is not limited to the phosphine ligand. The counterion can also participate in exchange processes, particularly if it has some coordinating ability. The interplay between ligand and counterion exchange can further complicate the catalytic system but also offers opportunities for fine-tuning reactivity. Understanding these dynamic processes is essential for a complete mechanistic picture of gold(I)-catalyzed reactions and for the development of more robust and efficient catalysts.

Advanced Applications in Homogeneous Gold I Triphenylphosphane Catalysis

Development of Stereoselective Transformations Utilizing Gold(I) Carbene Intermediates

A significant challenge in gold(I) catalysis has been the development of enantioselective transformations. nih.gov The linear, two-coordinate geometry of typical gold(I) complexes places the ancillary ligand far from the reaction center, making the transfer of chiral information difficult. beilstein-journals.orgpolyu.edu.hk Despite this, considerable progress has been made by designing sophisticated chiral ligands and catalytic systems that can effectively control the stereochemical outcome of reactions involving gold(I) carbene intermediates.

Early successes in asymmetric gold catalysis often employed bis(phosphinegold) complexes derived from axially chiral scaffolds. nih.gov These catalysts have proven effective in various transformations. For instance, Toste and coworkers demonstrated that chiral phosphine-gold complexes could catalyze the cyclopropanation reaction between propargyl carboxylates and alkenes, achieving good yields and enantioselectivities ranging from 60% to 94%. nih.gov The reaction proceeds through a 1,2-acyloxy migration to form a gold-carbene intermediate, which is then trapped by the alkene. beilstein-journals.orgnih.gov Similarly, highly enantioselective gold-catalyzed cyclopropanation reactions using diazo compounds as the carbene source have been developed, with chiral bisgold complexes affording excellent results. beilstein-journals.org

To overcome the limitations of the linear geometry, several strategies have emerged:

Chiral Ligands: A diverse array of chiral ligands, including phosphines, N-heterocyclic carbenes (NHCs), and phosphoramidites, have been developed. nih.govmdpi.com Axially chiral biaryl-based phosphines are among the most successful. polyu.edu.hk Ferrocene-based phosphine (B1218219) ligands have also been successfully applied in the enantioselective cyclization of 1,6-enynes with excellent enantioselectivities. nih.gov

Chiral Counterions: The use of chiral counteranions has been shown to induce high levels of asymmetry. A tight chiral ion pair between the anion and the gold cation can create a chiral environment close to the active site. beilstein-journals.org

Bifunctional Catalysts: Designing ligands that can engage in secondary interactions, such as hydrogen bonding, with the substrate can help enforce a specific orientation in the transition state. nih.gov

These strategies have enabled a range of enantioselective reactions, including cycloadditions, cycloisomerizations, and hydrofunctionalizations, that proceed via gold carbene intermediates. beilstein-journals.orgnih.govnih.gov

Table 1: Examples of Stereoselective Transformations via Gold(I) Carbenes

| Reaction Type | Catalyst/Ligand Type | Key Intermediate | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cyclopropanation of 1,6-enynes | Chiral Phosphine-Gold(I) | Gold(I) Carbene | 60-94% | nih.gov |

| Intramolecular Hydroamination | Chiral NHC-Gold(I) | Gold(I) Carbene | Up to 29% | beilstein-journals.org |

| [2+2] Cycloaddition | Chiral Bis(phosphine)digold(I) | Gold(I) Carbene | Up to 96% | polyu.edu.hk |

| Cyclization of N-Tethered 1,6-Enynes | Chiral Ferrocenyl Phosphine-Gold(I) | Cyclopropyl (B3062369) Gold(I) Carbene | Excellent | nih.gov |

Cascade Reactions and Multicomponent Transformations for Complex Molecule Synthesis

Gold(I)-catalyzed cascade reactions have emerged as powerful methods for rapidly constructing complex molecular architectures from simple precursors in a single operation. researchgate.netdigitellinc.com These reactions are highly atom-economical and can generate multiple chemical bonds and stereocenters in a controlled manner. beilstein-journals.org The ability of gold(I) complexes to activate alkynes towards nucleophilic attack often initiates a sequence of intramolecular reactions, leading to diverse carbo- and heterocyclic scaffolds. nih.govdigitellinc.com

A common strategy involves the cyclization of enynes. Gold(I) catalysts activate the alkyne moiety of a 1,n-enyne, triggering an intramolecular attack by the alkene. This process generates a cyclopropyl gold(I) carbene-like intermediate, which can then undergo a variety of subsequent transformations. nih.govacs.org This versatile intermediate can be trapped by nucleophiles, undergo rearrangements, or participate in further cyclizations, providing access to a wide array of complex structures. nih.govacs.org For example, this methodology has been applied to the synthesis of natural sesquiterpenoids. acs.org

Key features of gold-catalyzed cascade reactions include:

Heterocycle Synthesis: Gold catalysis is particularly effective for synthesizing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. researchgate.netingentaconnect.comeurekaselect.com For instance, a gold-catalyzed cascade double cyclization of bis(alkynyl)-1,2-diols can produce furanyl 2H-chromenes. researchgate.net Another approach involves the oxidative cascade cyclization of 1,3-diynamides to build furopyridinyl motifs, forming four new bonds and two heteroaromatic rings in one step. acs.org

Molecular Complexity: These cascades can rapidly build molecular complexity. Dienynes can undergo intramolecular cyclopropanation, and subsequent rearrangements can lead to intricate polycyclic systems. nih.gov

Control of Selectivity: The outcome of a cascade reaction can often be controlled by the choice of catalyst (ligand and counterion), substrate, and reaction conditions, allowing for divergent synthesis. nih.gov

Multicomponent transformations, while less common than intramolecular cascades, also leverage the unique reactivity of gold catalysts. These reactions assemble three or more starting materials in a single pot to form a complex product, offering high efficiency.

Table 2: Selected Gold(I)-Catalyzed Cascade Reactions for Complex Molecule Synthesis

| Substrate Type | Key Process | Product Scaffold | Reference |

|---|---|---|---|

| 1,n-Enynes | Cycloisomerization/Rearrangement | Bicyclic and Polycyclic Carbocycles | acs.org |

| Bis(alkynyl)-1,2-diols | Double Cyclization | Furanyl and Pyrrolyl 2H-chromenes | researchgate.net |

| 1,3-Diynamides | Oxidative Cascade Cyclization | Polycyclic N-Heterocycles (Furopyridinyl Core) | acs.org |

| Dienynes | Cyclization/Intramolecular Cyclopropanation | Tricyclic Compounds | nih.gov |

Exploration of Novel Catalytic Cycles for Diverse C-C and C-X Bond Formation

While the majority of homogeneous gold(I) catalysis involves the activation of π-systems by a cationic gold center acting as a Lewis acid, research has expanded to include novel catalytic cycles that enable a broader range of bond formations. nih.gov These advanced cycles often involve changes in the oxidation state of gold or unique activation modes beyond simple carbophilic π-activation.

One of the most significant advancements is the development of gold redox catalysis, which typically involves a Au(I)/Au(III) cycle. researchgate.net This has unlocked access to cross-coupling reactions that were previously inaccessible with gold catalysts, enabling the formation of C-C and C-X (X = heteroatom) bonds through pathways analogous to those seen with other transition metals like palladium. researchgate.netresearchgate.net The Au(I)/Au(III) redox cycle is a powerful tool for C-H functionalization, providing new strategies for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Novel catalytic pathways in homogeneous gold catalysis include:

Dual Gold Catalysis: This approach utilizes two gold centers to activate substrates and facilitate transformations, enabling the synthesis of complex molecules that are difficult to access with single-catalyst systems.

Cycloaddition Reactions: Gold catalysts can promote a variety of cycloaddition reactions by activating alkynes, which then react with other unsaturated groups. beilstein-journals.org The reaction often generates a metal carbene that evolves through different pathways depending on the specific system. beilstein-journals.org

Oxidative Methodologies: Gold-catalyzed oxidation reactions, often using external oxidants like N-oxides, can convert alkynes into highly reactive α-oxo gold carbene intermediates. nih.gov This strategy effectively makes a C-C triple bond a surrogate for an α-diazo carbonyl group, which can then undergo various carbene-transfer reactions. nih.govnih.gov

These novel cycles have significantly broadened the scope of gold catalysis, moving it beyond traditional cycloisomerization and hydrofunctionalization reactions into the realm of cross-coupling and oxidative transformations. nih.govresearchgate.net

Strategies for Interception and Trapping of Transient Gold(I) Carbenoid Species

Gold(I) carbenes (or carbenoids) are key intermediates in a vast number of gold-catalyzed reactions, but they are often highly reactive and transient, making their direct observation and characterization challenging. duke.edunih.gov Understanding the nature and reactivity of these species is crucial for reaction design and optimization. Consequently, significant effort has been devoted to developing strategies for their interception and trapping. acs.orgduke.edu

Experimental strategies to study these transient species include:

Spectroscopic Characterization: In some cases, reactive gold carbene species can be generated in high yield and purity at low temperatures, allowing for in situ spectroscopic analysis by methods like NMR. duke.eduresearchgate.net For example, α-CF₃ substituted gold carbene complexes have been successfully characterized by multi-nuclear NMR spectroscopy and X-ray crystallography. nih.gov

Chemical Trapping: The most common method for demonstrating the presence of a gold carbene is through trapping experiments. These intermediates can be intercepted by a variety of external reagents:

Alkenes: The reaction of a gold carbene with an alkene leads to the formation of a cyclopropane. researchgate.netacs.org This is a hallmark reaction used to provide evidence for a carbene intermediate. researchgate.net For example, gold carbenes generated from the retro-Buchner reaction can be efficiently trapped by trans-stilbene (B89595) to form cyclopropanes. acs.org

Nucleophiles: A wide range of nucleophiles can trap gold carbenes. Phosphines react to form stable phosphonium (B103445) ylides, while reactions with indoles, anilines, and carboxylic acids have also been demonstrated. nih.govresearchgate.netrsc.org

Oxidants: Oxidation of gold carbenes with reagents like pyridine (B92270) N-oxide provides another chemical handle to study their reactivity. researchgate.net

Generation from Non-Diazo Precursors: Novel methods for generating gold carbenes, such as the gold-catalyzed oxidation of alkynes or the retro-Buchner reaction of cycloheptatrienes, have provided alternative routes to access these intermediates, allowing for the study of their reactivity without the use of potentially explosive diazo compounds. nih.govacs.org

These interception and characterization studies have provided invaluable mechanistic insights, confirming the existence of gold carbenes and elucidating their reactivity patterns. This knowledge allows chemists to better predict and control the outcomes of complex gold-catalyzed transformations. duke.eduescholarship.org

Emerging Research Directions and Future Perspectives in Gold I Triphenylphosphane Carbanide Chemistry

Rational Design of Next-Generation Gold(I) Catalytic Systems with Tunable Performance

The performance of a homogeneous gold(I) catalyst is intricately linked to the electronic and steric properties of its ancillary ligands. researchgate.net The rational design of these ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), is a primary strategy for developing next-generation catalytic systems with precisely tailored reactivity and stability. nih.govnih.gov

A key design principle involves modulating the electron-donating ability of the ligand, which directly influences the Lewis acidity of the gold(I) center. researchgate.netmdpi.com Strong σ-donating ligands, such as many N-heterocyclic carbenes, create electron-rich gold centers. This can enhance catalyst stability but may temper its electrophilicity. nih.gov Conversely, phosphine (B1218219) ligands with electron-withdrawing substituents increase the gold center's Lewis acidity, potentially accelerating catalytic turnover. mdpi.com

Steric hindrance is another critical parameter for tuning catalyst performance. The introduction of bulky substituents on the ligand scaffold can create a specific pocket around the gold center. This steric protection can prevent catalyst decomposition pathways and, in enantioselective catalysis, can induce high levels of stereocontrol. nih.govrsc.org For instance, systematic studies on ylide-substituted phosphines (YPhos) have shown that introducing bulky aryl groups with ortho-substituents leads to a significant enhancement in catalytic activity. rsc.org This improvement is attributed not to increased steric demand at the metal center itself, but to the protection of a reactive ylidic carbon in the ligand backbone. rsc.org

Recent efforts have focused on incorporating modular ligand backbones that allow for systematic and predictable tuning of the catalyst. A series of ImPy–carbene–Au(I) complexes featuring oligoaryl units near the gold center demonstrated that these modifications provide fine-tunable and predictable catalytic properties. nih.govnih.gov Unexpectedly, accommodating a CF3-containing aromatic ring, an electron-withdrawing group, at the ImPy core resulted in a marked acceleration in the electrophilic activation of unsaturated hydrocarbons. nih.gov This highlights that the interplay between electronic effects and weak, non-covalent interactions can be harnessed for rational catalyst design.

| Ligand Design Strategy | Effect on Gold(I) Center | Impact on Catalytic Performance | Example Ligand/Complex Type |

|---|---|---|---|

| Introduction of electron-withdrawing groups on phosphine/carbene | Increases Lewis acidity | Enhances catalytic activity for alkyne activation mdpi.com | Phosphines with fluoroalkyl groups |

| Use of strong σ-donating N-heterocyclic carbenes (NHCs) | Decreases Lewis acidity, increases electron density | High catalyst stability, unique reactivity nih.gov | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |

| Incorporation of bulky substituents (e.g., ortho-groups) | Increases steric hindrance around the metal and ligand backbone | Boosts catalyst activity and stability, enables low catalyst loadings nih.govrsc.org | Mesityl-substituted YPhos ligands nih.gov |

| Modular design with appended functional groups (e.g., oligoaryls) | Modulates local environment through non-covalent interactions | Fine-tunes reactivity and provides predictable catalytic properties nih.gov | ImPy–carbene–Au(I) complexes nih.gov |

Integration of Advanced Experimental and Theoretical Approaches for Deeper Mechanistic Understanding

A comprehensive understanding of reaction mechanisms is essential for the rational design of improved catalysts. The synergy between advanced experimental techniques and high-level theoretical calculations, particularly Density Functional Theory (DFT), has become indispensable for elucidating the intricate steps of gold(I)-catalyzed reactions. nih.govresearchgate.net This integrated approach provides detailed insights into the structures of intermediates, transition states, and the energetics of entire catalytic cycles. rsc.org

DFT calculations allow researchers to map out minimum-energy reaction pathways, providing a theoretical framework to interpret experimental observations. researchgate.net For example, theoretical studies have been used to analyze the key stages of gold catalysis: the initial activation of the substrate (e.g., alkyne), the subsequent nucleophilic attack, and the final protodeauration step to release the product and regenerate the catalyst. researchgate.netresearchgate.net These calculations can quantify the influence of different ligands on the stability of key intermediates, such as vinyl-gold species, and on the energy barriers of transition states. nih.gov

Experimentally, kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates provide crucial data to validate or refine theoretical models. For instance, the combination of experimental and theoretical methods has been applied to study the effectiveness and stability of various gold(I) catalysts in the synthesis of cyclic acetals. researchgate.net This work revealed that while catalysts with tertiary phosphine ligands showed moderate activity, those with N-heterocyclic carbene ligands like IPr were significantly more active. DFT computations explained this by analyzing the energetics of the alkynophilicity and protodeauration stages for each catalyst type. researchgate.net

Furthermore, this combined approach is vital for understanding the stability and potential decomposition pathways of catalysts. nih.gov Theoretical calculations can predict the thermodynamics of various catalyst forms and their propensity to undergo side reactions, guiding the design of more robust systems. rsc.org

| Mechanistic Aspect | Experimental Approach | Theoretical (DFT) Contribution | Combined Insight |

|---|---|---|---|

| Reaction Pathway | Kinetic analysis, product distribution studies, isotopic labeling | Calculation of minimum-energy reaction profiles, identification of transition states researchgate.net | Validated, step-by-step mechanism of the catalytic cycle |

| Intermediate Structure | Spectroscopic characterization (NMR, X-ray crystallography) of isolated intermediates | Optimization of geometries, calculation of spectroscopic parameters, analysis of bonding rsc.org | Detailed electronic and structural understanding of fleeting intermediates |

| Ligand Effects | Systematic variation of ligands and measurement of reaction rates and yields rsc.org | Calculation of bond dissociation energies, electronic charge distribution, and steric maps nih.gov | Correlation of specific ligand properties with catalytic activity and stability |

| Catalyst Stability | Monitoring catalyst decomposition over time under reaction conditions | Calculation of the thermodynamics of decomposition pathways and competing reactions nih.gov | Identification of catalyst weaknesses and strategies for designing more robust catalysts |

Discovery of Novel Reactivity Modes for Gold(I) Carbanide Complexes Beyond Current Paradigms

While gold(I) complexes are renowned for their ability to catalyze nucleophilic additions to activated π-systems, ongoing research is uncovering fundamentally new modes of reactivity. These discoveries are expanding the synthetic utility of gold catalysis beyond its traditional boundaries.

One of the most significant recent developments is the engagement of gold in two-electron redox cycles, a pathway once thought to be challenging for this metal. Researchers have demonstrated that gold(I) difluorocarbene complexes, stabilized by specific ligands, can undergo unprecedented reactions with alkenes and dienes. chemrxiv.org The key step in this novel pathway is the formation of gold(III) metallacycle intermediates, which have been successfully characterized spectroscopically and crystallographically. chemrxiv.org This discovery opens a new redox-mediated paradigm for gold catalysis, enabling transformations like the [1+4] cycloaddition between carbenes and 1,3-dienes to prepare difluorocyclopentenes, a reaction difficult to achieve through other means. chemrxiv.org The choice of ligand and reaction conditions (thermal vs. photochemical) allows for control over the subsequent C-C coupling steps. chemrxiv.org

The synthesis and study of gold carbenoid complexes with unusual stabilization patterns is another fertile ground for discovering new reactivity. For example, a cationic gold cycloheptatrienylidene complex was isolated that represents the first example of a gold carbenoid lacking heteroatom stabilization at the electron-deficient carbene carbon. researchgate.net The reactivity of this complex, including its reduction by mild hydride donors, points towards a unique electronic structure that straddles the line between a metal-stabilized carbocation and a true metal carbene. researchgate.net Similarly, the synthesis of gold(I) α-oxo carbenoid complexes has been explored to determine if they can act as surrogates for highly reactive α-oxo carbenes. duke.edu While these particular complexes did not display the expected carbene-transfer reactivity, such studies are crucial for mapping the boundaries of gold's catalytic capabilities. duke.edu

| Novel Reactivity Paradigm | Key Intermediate(s) | Transformation Achieved | Significance |

|---|---|---|---|

| Gold-mediated two-electron redox pathway | Gold(I) difluorocarbene, Gold(III) metallacycle chemrxiv.org | [1+4] cycloaddition of difluorocarbene with 1,3-dienes chemrxiv.org | Opens up gold catalysis to redox-dependent transformations previously dominated by other metals. |

| Carbenoids lacking heteroatom stabilization | Cationic gold cycloheptatrienylidene complex researchgate.net | Stoichiometric reactions (e.g., hydride reduction) demonstrating unique reactivity researchgate.net | Expands the structural diversity of gold carbenoids and challenges existing bonding models. |

| Exploration of α-oxo carbenoid surrogates | Pyridinium and sulfonium (B1226848) α-oxo carbenoid complexes duke.edu | Ligand displacement rather than carbene transfer duke.edu | Defines the limits of current systems and guides future design of functional carbene transfer catalysts. |

Development of In Situ Characterization Methodologies for Reactive Intermediates in Catalysis

A major challenge in catalysis research is the direct observation of short-lived, low-concentration reactive intermediates that are central to the catalytic cycle. The development of advanced in situ characterization techniques is therefore a critical frontier. These methods aim to monitor the catalyst and reacting species under actual operating conditions, providing direct evidence for proposed mechanistic pathways.

Spectroscopic techniques are at the forefront of these efforts. By using methods like Infrared (IR) and Raman spectroscopy, researchers can monitor changes in vibrational modes of reactants and intermediates as they coordinate to the gold center. This can help identify the active sites on a catalyst and track the formation and consumption of key species throughout the reaction.

More advanced techniques are providing unprecedented levels of detail. For example, Bragg Coherent Diffractive Imaging (BCDI) has been used for 3D imaging of single gold nanoparticles during a catalytic reaction. nih.gov This powerful method can measure local strains within the nanoparticle's crystal lattice as the reaction proceeds. nih.gov By correlating these in situ strain measurements with reactive molecular dynamics simulations, researchers can pinpoint how the chemisorption of molecules generates strain, providing a direct link between the catalyst's physical state and its activity. nih.gov

For industrial processes, in situ X-ray Absorption Spectroscopy (XAS) has been instrumental. In the commercial production of vinyl chloride via acetylene (B1199291) hydrochlorination, in situ XAS studies were used to identify the nature of the active catalytic species. youtube.com The data showed that under reaction conditions, the catalyst consists of fully dispersed gold(I) cations, not metallic nanoparticles, and that the gold(I) oxidation state is crucial for high activity. youtube.com These in situ studies provide invaluable information for optimizing and maintaining catalyst performance in real-world applications.

| In Situ Technique | Information Provided | Application Example |

|---|---|---|

| Infrared (IR) / Raman Spectroscopy | Vibrational modes of adsorbed species; identification of reaction intermediates on the catalyst surface. | Studying the adsorption of reactants and the formation of intermediates on gold surfaces. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the gold atoms during catalysis. youtube.com | Identifying dispersed gold(I) cations as the active species in acetylene hydrochlorination. youtube.com |

| Bragg Coherent Diffractive Imaging (BCDI) | 3D imaging of local strain and defects in single nanocrystals under reaction conditions. nih.gov | Measuring catalysis-induced strain in gold nanoparticles during ascorbic acid decomposition. nih.gov |